5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring substituted with chlorine, ethyl, and methyl groups, as well as an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to yield 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid under catalytic conditions to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, ethyl, and methyl groups, along with the aldehyde functionality, makes it a versatile intermediate for various synthetic applications.
Properties
CAS No. |
412327-38-9 |
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Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.6 |
Purity |
95 |
Origin of Product |
United States |
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